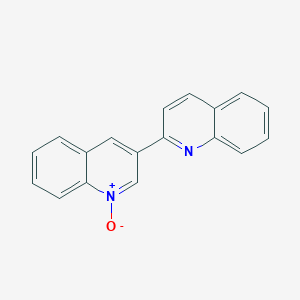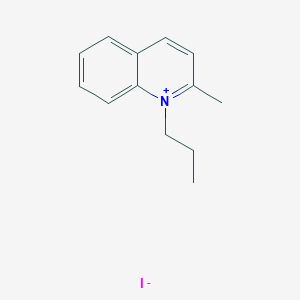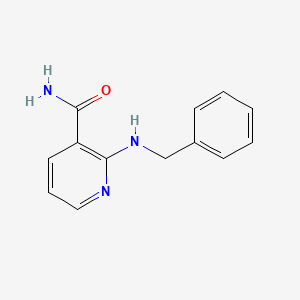![molecular formula C12H15NO B14622669 Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- CAS No. 58907-93-0](/img/structure/B14622669.png)
Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring. This compound is known for its significant biological activity and potential as a synthetic intermediate. It has been studied extensively due to its unique structural properties and its ability to interact with various biological targets.
Synthetic Routes and Reaction Conditions:
Tandem Heterocyclization: One of the primary methods for synthesizing pyrrolo[2,1-b]oxazole derivatives involves the use of 2-aminoethanols.
Catalytic Systems: Another method involves the use of a catalytic system consisting of 10 mol % [PdCl2(MeCN)2], 1 equivalent of benzoquinone, and 10 equivalents of LiCl as a weak Lewis acid in refluxing tetrahydrofuran.
Industrial Production Methods:
Microwave Activation: Industrial production methods may include the use of microwave activation to enhance reaction rates and yields.
Types of Reactions:
Oxidation: Pyrrolo[2,1-b]oxazole derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for this compound. Reagents such as halogens, alkylating agents, and acylating agents are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- has a wide range of scientific research applications:
Chemistry: It serves as a valuable synthetic intermediate in the construction of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a subject of interest in the study of enzyme inhibitors and receptor modulators.
Wirkmechanismus
The mechanism of action of pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific biological context and the target involved .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
Pyrrolo[2,3-b]pyrazine: Exhibits kinase inhibition and other biological activities.
Uniqueness: Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- is unique due to its fused ring system, which imparts distinct structural and electronic properties. This uniqueness contributes to its specific biological activities and its potential as a versatile synthetic intermediate .
Eigenschaften
CAS-Nummer |
58907-93-0 |
|---|---|
Molekularformel |
C12H15NO |
Molekulargewicht |
189.25 g/mol |
IUPAC-Name |
3-phenyl-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C12H15NO/c1-2-5-10(6-3-1)11-9-14-12-7-4-8-13(11)12/h1-3,5-6,11-12H,4,7-9H2 |
InChI-Schlüssel |
KNGNCXDJOVIPSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2N(C1)C(CO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


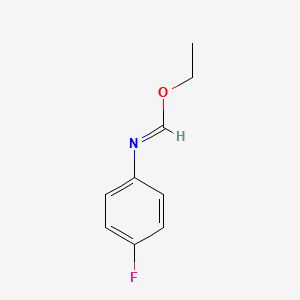
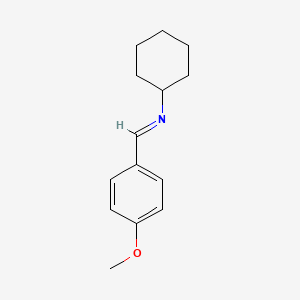
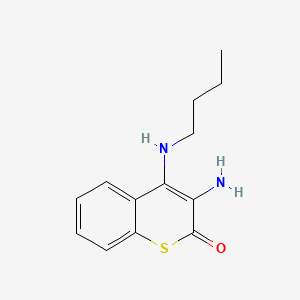
![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![2-Ethenylspiro[cyclopropane-1,9'-fluorene]](/img/structure/B14622616.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)

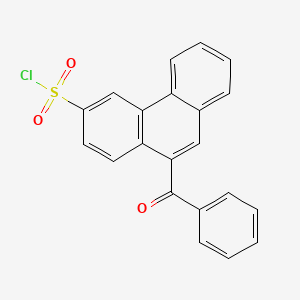
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)

![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
